2,2-Dimethoxycyclopentanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63703-33-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,2-dimethoxycyclopentan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
DRMHODXWXFVLIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC1O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethoxycyclopentanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2,2-Dimethoxycyclopentanol, the primary functional groups dictating the retrosynthetic strategy are the secondary alcohol and the geminal dimethoxy acetal (B89532).
The most logical initial disconnection is the acetal functionality, as acetals are common protecting groups for ketones. This leads back to the key intermediate, 2-hydroxycyclopentanone . This disconnection is based on the well-established acid-catalyzed reaction between a ketone and an alcohol.
Further disconnection of 2-hydroxycyclopentanone involves the hydroxyl group. This can be retrosynthetically derived from the reduction of a diketone, specifically 1,2-cyclopentanedione (B1606141) . This approach simplifies the target by removing a stereocenter early in the synthetic planning.
Finally, the cyclopentane (B165970) ring itself can be disconnected. A classical approach is the Dieckmann condensation, which would lead back to a linear diester such as adipic acid or its derivatives. This multi-step retrosynthetic pathway provides a clear roadmap for the synthesis of this compound from simple precursors.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Type | Target Moiety | Precursor Molecule | Synthetic Transformation |
| Functional Group Interconversion | Geminal Dimethoxy Acetal | This compound | 2-hydroxycyclopentanone |
| Functional Group Interconversion | Secondary Alcohol | 2-hydroxycyclopentanone | 1,2-cyclopentanedione |
| C-C Bond Formation | Cyclopentane Ring | 1,2-cyclopentanedione | Adipic acid derivative |
Classical and Contemporary Approaches to Synthesis
The forward synthesis of this compound can be achieved through a sequence of reactions that construct the carbocyclic core and then introduce the required functional groups.
Strategies for Cyclopentane Ring Construction
The formation of the five-membered cyclopentane ring is a cornerstone of the synthesis. Several methods are available:
Dieckmann Condensation: This is a classical intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of a cyclopentanone (B42830) precursor, diethyl adipate (B1204190) can be treated with a base like sodium ethoxide to form 2-oxocyclopentane-1-carboxylic acid ethyl ester, which can then be hydrolyzed and decarboxylated to yield cyclopentanone.
Intramolecular Aldol (B89426) Condensation: A 1,6-dicarbonyl compound can undergo an intramolecular aldol reaction to form a five-membered ring. This is a powerful method for constructing functionalized cyclopentenones.
Ring-Closing Metathesis (RCM): A more contemporary approach, RCM uses ruthenium-based catalysts to form cyclic alkenes from dienes. acs.org A suitably substituted diene could be cyclized to form a cyclopentene (B43876) derivative, which can then be further functionalized. acs.org
Introduction and Functional Group Interconversion of the Hydroxyl Moiety
With the cyclopentane ring in place, the next crucial step is the introduction of the hydroxyl group at the C2 position to form 2-hydroxycyclopentanone.
Alpha-Hydroxylation of Cyclopentanone: Cyclopentanone can be converted to its enolate, which can then react with an electrophilic oxygen source, such as a peroxide or N-sulfonyloxaziridine, to introduce the hydroxyl group at the alpha position.
Reduction of 1,2-Cyclopentanedione: If 1,2-cyclopentanedione is synthesized, a selective reduction of one of the ketone functionalities is required. This can be achieved using a mild reducing agent, such as sodium borohydride (B1222165), under controlled conditions.
Formation of the Geminal Dimethoxy Acetal Functionality
The final step in the synthesis of the target molecule is the conversion of the ketone in 2-hydroxycyclopentanone to a geminal dimethoxy acetal. This reaction also serves to protect the ketone functionality.
The formation of the acetal is an acid-catalyzed nucleophilic addition of an alcohol to a ketone. openstax.org The mechanism proceeds through a hemiacetal intermediate. libretexts.orgyoutube.com To drive the equilibrium towards the acetal, an excess of methanol (B129727) is typically used, and the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent like trimethyl orthoformate. organic-chemistry.org
Reaction Scheme:
Table 2: Reagents for Acetal Formation
| Reagent | Function |
| Methanol | Nucleophile and solvent |
| Acid Catalyst (e.g., HCl, H₂SO₄, TsOH) | Activates the carbonyl group |
| Trimethyl orthoformate | Water scavenger |
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org These principles can be applied to the synthesis of this compound.
A key sustainable approach involves the use of biomass-derived starting materials. Furfural, which can be obtained from lignocellulosic biomass, can be converted into cyclopentanone through a series of catalytic reactions. This provides a renewable alternative to petroleum-based starting materials.
Other green chemistry considerations include:
Catalysis: Utilizing heterogeneous catalysts that can be easily recovered and reused. For instance, solid acid catalysts can be employed for the acetal formation step. organic-chemistry.org
Solvent Choice: Using greener solvents like water or ethanol (B145695) where possible. Some reactions, like certain hydrogenations, can be performed in aqueous media. researchgate.net
Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.comfrontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Stereochemical Control and Enantioselective Synthesis Strategies
The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Achieving stereochemical control is a significant challenge in modern organic synthesis.
Several strategies can be employed to synthesize enantiomerically enriched this compound:
Chiral Reducing Agents: The reduction of 1,2-cyclopentanedione to 2-hydroxycyclopentanone can be performed with a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand (e.g., (R)- or (S)-CBS catalyst), to produce one enantiomer preferentially.
Enzymatic Reduction: Biocatalysis offers a green and highly enantioselective method for the reduction of ketones. nih.gov A variety of microorganisms or isolated enzymes can be used to reduce 1,2-cyclopentanedione to a single enantiomer of 2-hydroxycyclopentanone. nih.gov
Asymmetric Catalysis: An asymmetric aldol condensation to construct the cyclopentane ring can set the stereochemistry early in the synthesis. This can be achieved using a chiral amine catalyst. nih.gov
Resolution: A racemic mixture of 2-hydroxycyclopentanone or a later intermediate can be resolved into its constituent enantiomers. This can be done by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical means such as crystallization or chromatography. acs.org
Table 3: Comparison of Enantioselective Strategies
| Strategy | Description | Typical Enantiomeric Excess (ee) |
| Chiral Reducing Agents | Use of stoichiometric or catalytic chiral reagents to induce asymmetry. | 80-99% |
| Enzymatic Reduction | Biocatalytic reduction using whole cells or isolated enzymes. | >99% |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | 90-99% |
| Resolution | Separation of a racemic mixture into individual enantiomers. | Up to >99% (after separation) |
Chemical Reactivity and Mechanistic Aspects of 2,2 Dimethoxycyclopentanol
Reactions Involving the Hydroxyl Group
The hydroxyl group in 2,2-dimethoxycyclopentanol is a primary site for a variety of chemical transformations, including oxidation, reduction, esterification, etherification, and elimination reactions.
Oxidation and Reduction Pathways
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2,2-dimethoxycyclopentanone. This transformation is a standard reaction in organic synthesis. While specific studies on this compound are not extensively documented in publicly available research, the oxidation of similar secondary alcohols is well-established. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions would be expected to efficiently effect this conversion.
Conversely, the reduction of the hydroxyl group is not a typical transformation for this compound. More relevant would be the reduction of the corresponding ketone, 2,2-dimethoxycyclopentanone, to regenerate the alcohol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for its selectivity and mild reaction conditions.
| Reaction Type | Reactant | Product | Typical Reagents |
| Oxidation | This compound | 2,2-Dimethoxycyclopentanone | PCC, Swern Oxidation |
| Reduction | 2,2-Dimethoxycyclopentanone | This compound | NaBH₄, LiAlH₄ |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2,2-dimethoxycyclopentyl acetate. This reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent.
Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods. A common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide.
| Reaction | Reagent | Product |
| Esterification | Acetic Anhydride/Pyridine | 2,2-Dimethoxycyclopentyl Acetate |
| Etherification | 1. NaH 2. CH₃I | 1,2,2-Trimethoxycyclopentane |
Eliminations and Dehydrations
Under acidic conditions and with heating, this compound can undergo dehydration to form an alkene. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation at the carbon bearing the hydroxyl group. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. The major product of this elimination would likely be 1,2-dimethoxycyclopent-1-ene, following Zaitsev's rule, which favors the formation of the more substituted alkene. However, the potential for carbocation rearrangements should be considered, which could lead to a mixture of products.
Transformations of the Dimethoxy Acetal (B89532) Moiety
The dimethoxy acetal group is another reactive center in this compound, primarily susceptible to acid-catalyzed reactions.
Acid-Catalyzed Reactions and Acetal Hydrolysis
The most characteristic reaction of the dimethoxy acetal moiety is its hydrolysis under acidic conditions. In the presence of aqueous acid, the acetal is cleaved to reveal the parent carbonyl group. For this compound, this reaction would yield cyclopentanone (B42830), methanol (B129727), and regenerate the acid catalyst. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocationic center, followed by deprotonation and loss of the second methanol molecule, leads to the formation of the ketone. This reaction is reversible, and the equilibrium can be shifted towards the acetal by removing water from the reaction mixture.
Intramolecular Cyclizations and Rearrangement Processes
The structure of this compound, which features a hydroxyl group adjacent to a ketal, is primed for a variety of rearrangement and cyclization reactions, typically initiated under acidic or basic conditions.
The rearrangement of α-hydroxy ketones and their derivatives, such as ketals, is a known process in organic chemistry, often referred to as the α-ketol rearrangement. d-nb.infowikipedia.org This type of reaction involves the 1,2-migration of an alkyl or aryl group. nih.gov The general mechanism, which is reversible, is driven by the formation of a more thermodynamically stable product. wikipedia.org
For this compound, an α-hydroxy ketal, treatment with acid would protonate one of the methoxy groups, leading to its elimination as methanol and the formation of an oxocarbenium ion. This intermediate is resonance-stabilized. A subsequent 1,2-hydride shift or, more likely, a ring-contracting 1,2-alkyl shift of the cyclopentane (B165970) ring could occur. This rearrangement would be driven by the formation of a more stable carbocation or a subsequent carbonyl group. The process is analogous to the pinacol (B44631) rearrangement, but the presence of the ketal functionality introduces unique intermediates and potential reaction pathways.
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. The subsequent rearrangement would involve the migration of a carbon atom from the cyclopentyl ring to the carbon bearing the methoxy groups, with the simultaneous expulsion of a methoxide (B1231860) ion. This would result in a ring-contracted product, specifically a cyclobutyl ketone derivative. The driving force for such a rearrangement is the formation of a stable carbonyl group. wikipedia.org
Table 1: Key Features of α-Ketol Rearrangements
| Feature | Description |
|---|---|
| Reaction Type | Isomerization involving a 1,2-shift of an alkyl or aryl group. d-nb.info |
| Driving Force | Formation of a thermodynamically more stable α-hydroxy carbonyl compound. wikipedia.org |
| Conditions | Can be induced by acid, base, or heat. wikipedia.org |
| Key Intermediate | Formation of an alkoxide under basic conditions or activation of a leaving group under acidic conditions. |
| Reversibility | The reaction is typically reversible. wikipedia.org |
The synthesis of bicyclo<4.3.0>nonene systems, also known as hydrindenes, is a significant area of organic synthesis, often applied in the creation of nucleoside analogues with potential antiviral properties. nih.gov While a direct synthesis of Δ1(6)-2,5-oxathiabicyclo<4.3.0>nonene from this compound is not specifically described, the cyclopentanol (B49286) moiety can serve as a foundational five-membered ring for constructing such fused systems.
A plausible synthetic route could involve the conversion of the hydroxyl group in this compound into a better leaving group. Subsequent reaction with a sulfur-containing nucleophile, such as 2-mercaptoethanol, under conditions that also hydrolyze the ketal to a ketone, would be required. The initial step would be the formation of a thioether. The newly revealed ketone functionality could then undergo an intramolecular condensation with the tethered thiol to form a transient hemithioacetal. Dehydration of this intermediate would then lead to the formation of the desired bicyclic oxathia system. The double bond in the Δ1(6) position would be formed during this final dehydration step, creating the fused bicyclic structure.
Catalytic Processes and Transition Metal-Mediated Transformations
The transformation of cyclic alcohols and ketones using transition metal catalysts is a cornerstone of modern synthetic chemistry. These processes offer efficient and selective routes to a variety of molecular architectures. For this compound, several catalytic transformations can be envisaged.
Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are known to catalyze a range of reactions including oxidation, hydrogenation, and carbon-carbon bond formation. For instance, the catalytic oxidation of the secondary alcohol in this compound would yield 2,2-dimethoxycyclopentanone. This transformation is often achieved using catalysts like tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant.
Furthermore, the cyclopentanone ring itself, which can be unmasked from the dimethoxy ketal functionality under acidic conditions, is susceptible to various transition metal-mediated transformations. For example, α-functionalization of the resulting 2-hydroxycyclopentanone can be achieved using palladium catalysis to introduce aryl or alkyl groups. Additionally, catalytic hydrogenation of the ketone would lead to the corresponding diol, with the stereochemistry being potentially controlled by the choice of catalyst and reaction conditions.
Another area of potential catalytic transformation involves ring-opening reactions. Certain transition metal catalysts, particularly those that can coordinate to the oxygen atoms of the ketal and the alcohol, could facilitate the cleavage of one of the C-O bonds in the ketal. This could lead to the formation of linear ester derivatives, representing a complete transformation of the cyclic core of the molecule. The development of such catalytic systems is an active area of research, driven by the desire to convert biomass-derived cyclic compounds into valuable linear chemical feedstocks. nih.govmdpi.com
Table 2: Potential Catalytic Transformations of this compound and its Derivatives
| Transformation | Catalyst Type (Example) | Product Type |
|---|---|---|
| Oxidation of Alcohol | Ruthenium (TPAP) | 2,2-Dimethoxycyclopentanone |
| Hydrogenation of Ketone | Palladium, Platinum, or Nickel | Cyclopentane-1,2-diol |
| α-Arylation of Ketone | Palladium | 2-Aryl-2-hydroxycyclopentanone |
| Ring Opening | Lewis Acidic Metals | Linear Ester Derivatives |
Spectroscopic and Structural Characterization of 2,2 Dimethoxycyclopentanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 2,2-dimethoxycyclopentanol would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the hydroxyl (-OH) proton, the methoxy (B1213986) (-OCH₃) protons, and the protons on the cyclopentane (B165970) ring. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons. For instance, the methoxy protons would likely appear as one or two singlets, while the ring protons would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The integration of the peak areas would correspond to the ratio of the number of protons giving rise to each signal.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | -OH |
| Data not available | Data not available | Data not available | -OCH₃ |
| Data not available | Data not available | Data not available | Cyclopentyl-H |
| Data not available | Data not available | Data not available | Cyclopentyl-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the this compound molecule. Each unique carbon atom would produce a distinct signal. The spectrum would be expected to show signals for the two methoxy carbons, the carbon bearing the hydroxyl group (C-1), the carbon with the two methoxy groups (C-2), and the remaining carbons of the cyclopentane ring. The chemical shifts of these signals would provide insight into the bonding and electronic environment of each carbon atom.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Data not available | C-1 (CH-OH) |
| Data not available | C-2 (C(OCH₃)₂) |
| Data not available | C-3 (CH₂) |
| Data not available | C-4 (CH₂) |
| Data not available | C-5 (CH₂) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. columbia.edu This would be instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the ring and the methoxy groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-O stretching bands would be expected in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and the ether (methoxy) functional groups. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentane ring and methoxy groups would appear around 2850-3000 cm⁻¹.
Hypothetical IR Data Table for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Broad | O-H stretch |
| Data not available | Strong | C-H stretch (sp³) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, would offer valuable structural information. Common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃), a water molecule (-H₂O), or cleavage of the cyclopentane ring. Analysis of the mass-to-charge ratio (m/z) of these fragments would help to confirm the structure of the molecule.
X-ray Crystallography of Crystalline Derivatives and Analogues
While direct crystallographic data for this compound is not extensively reported in publicly available literature, the structural elucidation of its analogues through X-ray crystallography offers significant insights into the conformational possibilities of the substituted cyclopentane ring. The analysis of crystalline derivatives provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, which are crucial for understanding the molecule's stereochemistry and intermolecular interactions in the solid state.
A relevant analogue that has been studied is 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one. researchgate.net The single-crystal X-ray diffraction analysis of this compound provides a clear picture of the substituted five-membered ring. In the solid state, the crystal structure is stabilized by the presence of O–H…O and C–H…O hydrogen bonds, as well as close contacts between chlorine atoms. researchgate.net
The crystallographic data for this analogue provides a foundational understanding of how functional groups influence the crystal packing and molecular conformation of cyclopentane derivatives. This information is invaluable for comparative structural analysis and for the development of computational models to predict the properties of related compounds such as this compound.
Table 1. Crystal Data and Structure Refinement for 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₉H₁₆Cl₂O₂ |
| Formula Weight | 363.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | 10.933(2) |
| b (Å) | 16.596(3) |
| c (Å) | 9.558(2) |
| α (°) | 90 |
| β (°) | 98.98(3) |
| γ (°) | 90 |
| Volume (ų) | 1713.3(6) |
| Z | 4 |
Computational and Theoretical Investigations of 2,2 Dimethoxycyclopentanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2,2-dimethoxycyclopentanol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and predict reactivity.
Key electronic properties that can be determined include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting how the molecule will interact with other chemical species, highlighting potential sites for electrophilic and nucleophilic attack.
Illustrative Electronic Properties of this compound (Calculated at the B3LYP/6-31G(d) level of theory):
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this nature.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclopentanol (B49286) ring and the rotational freedom of the methoxy (B1213986) and hydroxyl groups give rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.
A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT optimization, can reveal the various low-energy structures. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For this compound, a key interaction to consider is the potential for hydrogen bonding between the hydroxyl group and one of the methoxy oxygen atoms.
The results of a conformational analysis are typically presented as a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. This surface reveals the global minimum energy conformation as well as other local minima and the transition states that connect them.
Illustrative Relative Energies of Stable Conformers of this compound:
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A (Global Minimum) | 0.00 | Intramolecular H-bond (OH···OCH3) |
| B | 1.25 | No H-bond, minimal steric strain |
| C | 2.50 | Gauche interaction between methoxy groups |
Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies.
For instance, the mechanism of an acid-catalyzed dehydration of this compound could be investigated. Computational methods would be used to model the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final elimination of a proton to yield an alkene. The calculated energy profile would provide a quantitative understanding of the reaction kinetics and thermodynamics.
Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the reactant and product states, providing a detailed picture of the atomic motions along the reaction pathway.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry can accurately predict various spectroscopic parameters for this compound, which is invaluable for the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental data, can help in the assignment of signals and the confirmation of the molecular structure. Spin-spin coupling constants can also be computed to aid in more detailed spectral analysis.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the O-H stretch of the hydroxyl group and the C-O stretches of the methoxy groups.
Illustrative Predicted vs. Experimental Spectroscopic Data for this compound:
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (OH) | 3.5 ppm | 3.4 ppm |
| ¹³C NMR Chemical Shift (C-OH) | 75.2 ppm | 74.8 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |
Note: This table contains representative data to demonstrate the typical agreement between predicted and experimental spectroscopic parameters.
Synthesis and Reactivity of 2,2 Dimethoxycyclopentanol Derivatives
Modification of the Hydroxyl Group to Form Esters, Ethers, or Amines
The secondary hydroxyl group in 2,2-dimethoxycyclopentanol is a primary site for synthetic modification. Standard organic transformations can be employed to convert this alcohol into a variety of other functional groups, including esters, ethers, and amines, thereby altering the molecule's physical and chemical properties.
Esterification: Esters are readily formed by reacting the hydroxyl group with carboxylic acids or their derivatives. A common method involves reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, using a carboxylic acid with a strong acid catalyst, can be employed.
Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach involves rhodium-catalyzed O-H bond insertion with diazo esters. nih.gov Organosilanes are also frequently used to form stable silyl (B83357) ethers, which can serve as protecting groups or as functional handles for further reactions. nih.gov
Amination: The conversion of the hydroxyl group to an amine is typically a multi-step process. One common strategy involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. nih.gov The resulting sulfonate ester can then undergo nucleophilic substitution with an azide (B81097) source, like sodium azide. Subsequent reduction of the azide, commonly achieved through catalytic hydrogenation or with reagents like lithium aluminum hydride, yields the primary amine. nih.gov An alternative pathway involves oxidizing the alcohol to a ketone, which can then undergo reductive amination. The presence of a hydroxyl group can be crucial in facilitating both the generation of the imine intermediate and the reduction of the C=N unit in such reactions. mdpi.com
| Target Functional Group | Reaction Type | Typical Reagents | Intermediate/Product Type |
|---|---|---|---|
| Ester | Acylation | Acyl chloride, Pyridine | Cyclopentyl ester |
| Ether | Williamson Synthesis | 1. NaH; 2. Alkyl halide (R-X) | Cyclopentyl ether |
| Amine | Nucleophilic Substitution & Reduction | 1. TsCl, Pyridine; 2. NaN3; 3. H2, Pd/C | Cyclopentyl amine |
Derivatization and Chemical Transformations of the Acetal (B89532) Functionality
The 2,2-dimethoxycyclopentyl group serves as a protective moiety for a ketone. The stability and reactivity of this acetal are key to the synthetic utility of the parent molecule. Acetals are known to be stable against a wide range of nucleophiles, bases, and most oxidizing and reducing agents, under neutral or basic conditions. organic-chemistry.org This stability allows for selective chemistry to be performed on the hydroxyl group without affecting the protected ketone.
The primary chemical transformation of the acetal functionality is its hydrolysis, or deprotection, to regenerate the parent ketone, in this case, a cyclopentane-1,2-dione derivative. This reaction is typically carried out under acidic conditions. organic-chemistry.org A variety of protic and Lewis acids can catalyze this cleavage.
Methods for Acetal Deprotection:
Aqueous Acid: Treatment with aqueous solutions of strong acids like hydrochloric acid or sulfuric acid is a classic method.
Lewis Acids: Gentle Lewis acid catalysts, such as erbium(III) triflate (Er(OTf)₃) in wet nitromethane (B149229) or indium(III) trifluoromethanesulfonate (B1224126) in acetone, can effect deprotection under mild conditions. organic-chemistry.org
Solid-Supported Catalysts: Reagents like perchloric acid adsorbed on silica (B1680970) gel offer an efficient and reusable catalytic system for deprotection. organic-chemistry.org
Transacetalization is another important reaction, where the acetal is converted into a different acetal by reacting it with another alcohol or diol in the presence of an acid catalyst. This is an equilibrium-driven process often used to change protecting groups.
| Reagent/Catalyst | Conditions | Key Feature |
|---|---|---|
| Aqueous HCl or H2SO4 | Water, heat | Standard, strong acid conditions |
| Er(OTf)3 | Wet nitromethane, room temperature | Gentle Lewis acid catalysis. organic-chemistry.org |
| In(OTf)3 | Acetone, room temperature or microwave | Mild deprotection. organic-chemistry.org |
| HClO4-SiO2 | Solvent-free or in alcohol | Efficient, reusable catalyst. organic-chemistry.org |
| NaBArF4 | Water, 30 °C | Catalytic, neutral pH conditions. organic-chemistry.org |
Synthesis of Novel Heterocyclic and Polycyclic Systems from this compound
The cyclopentane (B165970) framework of this compound is a valuable scaffold for the construction of more elaborate molecular architectures, including novel heterocyclic and polycyclic systems. nih.gov By leveraging the reactivity of the hydroxyl and latent ketone functionalities, this compound can serve as a starting point for complex synthetic sequences. Five- and six-membered heterocycles are of particular interest due to their prevalence in biologically active molecules. mdpi.com
A common strategy involves the deprotection of the acetal to unmask the 1,2-dione functionality. Cyclopentane-1,2-dione is a versatile precursor for the synthesis of various fused heterocycles. For example, condensation with o-phenylenediamines can yield quinoxaline (B1680401) derivatives, while reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazine (B1198779) systems.
Furthermore, the cyclopentane ring itself can be incorporated into larger polycyclic structures. Annulation reactions, where a new ring is fused onto the existing cyclopentane core, are a powerful tool for building molecular complexity. mdpi.com For instance, after appropriate functionalization, the cyclopentane ring could participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic or polycyclic cage-like systems. researchgate.net The synthesis of such complex molecules is often driven by the search for new therapeutic agents, as polycyclic structures can present unique three-dimensional arrangements of functional groups for interaction with biological targets. nih.gov
Exploration of Chiral Derivatives and Enantiomeric Separations
This compound is a chiral molecule, as the carbon atom bearing the hydroxyl group is a stereocenter. The synthesis of this compound from achiral precursors typically results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where stereochemistry is important, such as in pharmaceutical development.
Two primary strategies are employed for the enantiomeric separation of chiral alcohols like this compound:
Direct Separation by Chiral Chromatography: This method involves the use of High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. Cyclodextrin-based columns are commonly used for this purpose, as they can form transient inclusion complexes with the enantiomers, allowing for effective resolution. mdpi.comresearchgate.net
Indirect Separation via Diastereomer Formation: This classic resolution technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. mdpi.com For example, reaction with a chiral carboxylic acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), would produce two diastereomeric esters. mdpi.com These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic behavior) and can be separated using standard techniques like fractional crystallization or silica gel chromatography. Once separated, the chiral auxiliary is cleaved (e.g., by hydrolysis of the ester) to yield the individual, enantiomerically pure alcohols. mdpi.com The formation of diastereomeric acetals has also been explored as a method for separating chiral compounds. nih.gov
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). researchgate.net | Direct analysis and separation; often high resolution. | Requires specialized, expensive columns; may be difficult to scale up. |
| Diastereomer Formation | Conversion to diastereomers with different physical properties. mdpi.com | Uses standard lab techniques (chromatography, crystallization); scalable. | Requires additional reaction and cleavage steps; success depends on finding a suitable resolving agent. |
Applications of 2,2 Dimethoxycyclopentanol As a Synthetic Building Block
Contributions to Fine Chemical Synthesis
A table of mentioned compounds cannot be generated as no article content discussing specific compounds could be produced.
Future Prospects and Emerging Research Areas
Development of More Efficient and Selective Synthetic Routes
The advancement of organic synthesis hinges on the development of efficient and selective methods for constructing complex molecules. For a compound like 2,2-Dimethoxycyclopentanol, future research would likely focus on moving beyond classical multi-step syntheses towards more streamlined and sustainable approaches.
Key areas of development could include:
Catalytic Asymmetric Synthesis: The development of chiral catalysts to control the stereochemistry at the hydroxyl-bearing carbon would be a significant step. This would allow for the selective synthesis of either the (R)- or (S)-enantiomer, which is crucial for applications in pharmaceuticals and materials science where specific stereoisomers often exhibit desired activities.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. A potential flow-based synthesis of this compound could involve the sequential reaction of cyclopentanone (B42830) precursors in a modular reactor system, allowing for rapid optimization and production.
Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity under mild conditions. Future research could explore the use of engineered enzymes, such as ketoreductases, for the stereoselective reduction of a 2,2-dimethoxycyclopentanone precursor to the desired alcohol.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Asymmetric Synthesis | High enantioselectivity, catalytic turnover | Catalyst design and cost, optimization of reaction conditions |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope |
Unveiling Novel Reactivity Patterns and Unexplored Transformations
The unique combination of a vicinal di-methoxy acetal (B89532) and a secondary alcohol on a cyclopentane (B165970) ring suggests a rich and underexplored reactivity for this compound. Future research in this area would aim to uncover novel chemical transformations.
Potential areas of investigation include:
Ring-Opening and Ring-Expansion Reactions: The strained five-membered ring could be susceptible to ring-opening or ring-expansion reactions under specific conditions. For instance, acid-catalyzed rearrangement could lead to the formation of functionalized cyclohexanone (B45756) derivatives.
Orthoester Formation and Reactivity: The 1,2-diol precursor to this compound could be utilized in the formation of orthoesters, which are versatile intermediates in organic synthesis.
Directed C-H Functionalization: The hydroxyl group could act as a directing group to facilitate the selective functionalization of C-H bonds at other positions on the cyclopentane ring, enabling the synthesis of a diverse range of derivatives.
Expanding Applications in Materials Science and Catalysis
The functional groups present in this compound make it a candidate for applications in both materials science and catalysis.
In Materials Science: The hydroxyl group could serve as a point for polymerization or for grafting onto surfaces to modify their properties. For example, it could be incorporated into polyesters or polyurethanes to create new materials with tailored thermal or mechanical properties. The rigid cyclopentane core could impart unique conformational constraints to a polymer backbone.
In Catalysis: As a chiral diol precursor, the enantiomerically pure form of this compound could be used as a ligand for asymmetric catalysis. The development of metal complexes incorporating this ligand could lead to new catalysts for a variety of transformations, such as asymmetric hydrogenation or oxidation.
Integration with Machine Learning and Automated Synthesis Platforms
The intersection of chemistry with artificial intelligence and robotics is revolutionizing how molecules are designed and synthesized. chemrxiv.orgchemrxiv.org For a molecule like this compound, these technologies could accelerate its exploration.
Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. nih.govmdpi.com This could be used to identify promising reaction conditions for the synthesis of this compound or to predict its reactivity in unexplored chemical space.
Automated Synthesis: Automated synthesis platforms can perform reactions, purify products, and analyze results with minimal human intervention. sciforum.netmit.edu Such a platform could be used to rapidly screen a wide range of catalysts and reaction conditions for the efficient synthesis of this compound and its derivatives. This would significantly accelerate the discovery of new applications for this compound.
Table 2: Potential Impact of Emerging Technologies on the Study of this compound
| Technology | Application Area | Potential Impact |
| Machine Learning | Reaction Prediction, Property Prediction | Accelerated discovery of synthetic routes and novel reactivity, identification of potential applications. ethz.ch |
| Automated Synthesis | High-throughput screening, reaction optimization | Rapid optimization of synthetic protocols, efficient library synthesis for biological screening. chemrxiv.org |
Q & A
Basic: What are the recommended synthetic routes for 2,2-Dimethoxycyclopentanol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves cyclopentanone derivatives as precursors. For example, cyclopentanone can undergo methoxylation via acid-catalyzed ketalization with methanol . Key factors affecting yield include:
- Catalyst choice : Strong acids (e.g., H₂SO₄) may lead to over-substitution, while milder Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to non-polar solvents.
- Temperature : Lower temperatures (0–25°C) reduce side reactions like ring-opening.
A comparative analysis of similar compounds (e.g., 2-methoxycarbonyl cyclopentanone) shows that steric hindrance from substituents significantly impacts reaction efficiency .
Basic: How can researchers characterize the stereochemistry of this compound?
Methodological Answer:
Stereochemical analysis requires a combination of techniques:
- NMR spectroscopy : H and C NMR can identify diastereotopic protons and confirm the axial/equatorial orientation of methoxy groups.
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
- Computational modeling : DFT calculations (e.g., using Gaussian) predict optimized geometries and compare them with experimental NMR shifts .
For cyclopentanol derivatives, coupling constants () in NMR are critical for distinguishing cis/trans isomers .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The electron-donating methoxy groups stabilize the cyclopentanol ring via resonance, reducing its susceptibility to nucleophilic attack. However, steric effects dominate in crowded environments:
- Steric maps : Molecular modeling (e.g., using Avogadro) can visualize spatial hindrance around the hydroxyl group.
- Kinetic studies : Compare reaction rates with analogs like 2-(chlorodifluoroacetyl)cyclopentanone, where electron-withdrawing groups increase electrophilicity .
Contradictions in literature data (e.g., unexpected regioselectivity) may arise from solvent polarity or competing reaction pathways .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data often stem from:
- Assay variability : Standardize in vitro conditions (e.g., cell lines, incubation time) to ensure reproducibility.
- Structural impurities : Use HPLC or GC-MS to verify compound purity (>95%) before testing .
- Mechanistic context : Compare results with structurally similar compounds (e.g., 2-hexyl-2-methylcyclopentanone) to identify pharmacophore requirements .
For example, conflicting cytotoxicity reports may reflect differences in cell membrane permeability or metabolic stability .
Advanced: How can computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic sites (e.g., demethylation or hydroxylation).
- Docking studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
- In silico fragmentation : MS-Fragment software predicts mass spectra for proposed metabolites, which can be validated experimentally .
Contradictions between predicted and observed metabolites often arise from enzyme polymorphisms or unaccounted stereoselectivity .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- PPE : Wear nitrile gloves and goggles; avoid contact with skin (potential irritant, based on analogs like 2,4,6-trichlorophenol) .
- Waste disposal : Neutralize acidic/basic residues before disposal, as methoxy groups can hydrolyze under extreme pH .
Advanced: How do solvent effects modulate the stability of this compound under long-term storage?
Methodological Answer:
- Accelerated stability studies : Store samples in solvents like acetonitrile (polar aprotic) or hexane (non-polar) at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via TLC or HPLC.
- Hydrolysis kinetics : Methoxy groups are prone to acid-catalyzed cleavage; buffers (e.g., phosphate, pH 7) mitigate this .
Data from ethyl 2-oxocyclopentanecarboxylate suggest that steric protection of the ketal group enhances stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
